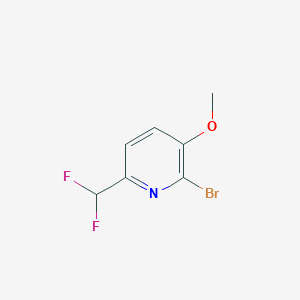

2-Bromo-6-(difluoromethyl)-3-methoxypyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

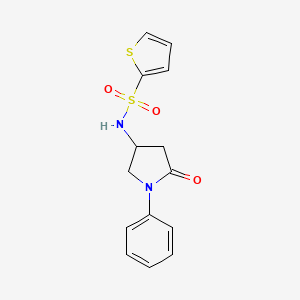

“2-Bromo-6-(difluoromethyl)-3-methoxypyridine” is a chemical compound with the molecular formula C7H6BrF2NO. It has a molecular weight of 238.03 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrF2NO/c1-12-5-3-2-4 (7 (9)10)11-6 (5)8/h2-3,7H,1H3. This indicates the presence of a bromine atom, two fluorine atoms, a nitrogen atom, and a methoxy group attached to a pyridine ring .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 1.703 g/mL at 25 °C. Its refractive index is 1.520 .Aplicaciones Científicas De Investigación

Electrocatalytic Carboxylation

A study by Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, leading to the formation of 6-aminonicotinic acid. This process showcases the potential of using 2-Bromo-6-(difluoromethyl)-3-methoxypyridine derivatives in carbon capture and utilization strategies, offering a green approach to synthesizing valuable chemicals Electrochimica Acta.

Deprotonative Metalation

Nagaradja et al. (2012) described the deprotonative metalation of 2-methoxypyridine using mixed lithium–iron combinations. This method underlines the chemical's utility in creating complex structures through metalation, expanding its applications in organic synthesis and potentially leading to new drug development or material science innovations Tetrahedron.

Bromination Mechanism Exploration

Feng et al. (2015) explored the bromination mechanism of 2-tert-butylpyrene, providing insight into the regioselectivity of bromination reactions. Such studies are crucial for understanding how this compound derivatives react under various conditions, informing the development of novel synthetic pathways and materials RSC Advances.

Novel Convertible Isocyanide for Multicomponent Chemistry

Heijden et al. (2016) developed 2-isocyanopyridines as novel convertible isocyanides for multicomponent chemistry, with 2-bromo-6-isocyanopyridine identified as an optimal reagent. This work highlights the compound's versatility in synthetic chemistry, offering efficient pathways for creating complex molecules, which could be pivotal in drug discovery and material sciences Organic letters.

Antibacterial Activity of Cyanopyridine Derivatives

Bogdanowicz et al. (2013) utilized 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a derivative of this compound, for synthesizing new cyanopyridine derivatives with significant antibacterial activity. This research underlines the potential of such derivatives in developing new antimicrobial agents Journal of Heterocyclic Chemistry.

Propiedades

IUPAC Name |

2-bromo-6-(difluoromethyl)-3-methoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c1-12-5-3-2-4(7(9)10)11-6(5)8/h2-3,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXRAFQSQBIVAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2537318.png)

![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B2537320.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2537327.png)

![2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride](/img/structure/B2537328.png)

![Methyl 2-(2-((5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2537329.png)

![2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B2537330.png)

![N-[4-(cyclopropanecarbonylamino)-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide](/img/structure/B2537337.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2537339.png)